2,2'-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile
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Overview
Description
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile is a chemical compound with the molecular formula C10H2Cl4N2 It is characterized by the presence of two acetonitrile groups attached to a tetrachlorinated phenylene ring
Preparation Methods
The synthesis of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile typically involves multi-step reactions. One common method includes the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, followed by hydrolysis to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sulfuric acid, sulfur trioxide, and dimethylamine. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. This property is exploited in its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile can be compared with other similar compounds, such as:
2,2’-(Perchloro-1,2-phenylene)diacetonitrile: This compound has a similar structure but with different chlorination patterns.
Pentachloropyridine: Another perhalogenated compound with broad applications in organic synthesis.
2,2’,5,5’-Tetrachlorobiphenyl: Known for its environmental persistence and potential as an endocrine disruptor. The uniqueness of 2,2’-(2,3,5,6-Tetrachloro-1,4-phenylene)diacetonitrile lies in its specific chlorination pattern and the presence of acetonitrile groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
55405-39-5 |
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Molecular Formula |
C10H4Cl4N2 |
Molecular Weight |
294.0 g/mol |
IUPAC Name |
2-[2,3,5,6-tetrachloro-4-(cyanomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)8(12)10(14)6(2-4-16)9(7)13/h1-2H2 |
InChI Key |
GPIUFLFQHCBLSX-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)CC#N)Cl)Cl |
Origin of Product |
United States |
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